
4-Hydroperoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydroperoxyphenol can be synthesized through several methods, including:
Hydroperoxidation of Phenol: This involves the reaction of phenol with hydrogen peroxide in the presence of a catalyst.
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a hydroperoxy group.
Industrial Production Methods: Industrial synthesis often involves large-scale hydroperoxidation reactions using optimized catalysts and reaction conditions to maximize yield and efficiency .
化学反応の分析
Types of Reactions: 4-Hydroperoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the hydroperoxy group can yield hydroquinone or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone and other reduced phenolic compounds.
Substitution: Halogenated, nitrated, and sulfonated phenolic derivatives.
科学的研究の応用
4-Hydroperoxyphenol has several applications in scientific research:
作用機序
The mechanism of action of 4-Hydroperoxyphenol involves its ability to undergo redox reactions. The hydroperoxy group can donate or accept electrons, making it a versatile reagent in oxidation-reduction processes. This property is crucial in its role as an antioxidant, where it can neutralize reactive oxygen species (ROS) and protect cells from oxidative damage .
Molecular Targets and Pathways:
Antioxidant Pathways: this compound interacts with ROS, reducing oxidative stress and preventing cellular damage.
Enzymatic Reactions: It can act as a substrate or inhibitor for various enzymes involved in redox reactions.
類似化合物との比較
Phenol: The parent compound of 4-Hydroperoxyphenol, with a hydroxyl group attached to the benzene ring.
Hydroquinone: A reduced form of quinone with two hydroxyl groups on the benzene ring.
Benzoquinone: An oxidized form of hydroquinone with two carbonyl groups on the benzene ring.
Uniqueness: this compound is unique due to the presence of the hydroperoxy group, which imparts distinct redox properties. This makes it a valuable compound in studies related to oxidative stress and antioxidant mechanisms .
特性
CAS番号 |
117711-54-3 |
|---|---|
分子式 |
C6H6O3 |
分子量 |
126.11 g/mol |
IUPAC名 |
4-hydroperoxyphenol |
InChI |
InChI=1S/C6H6O3/c7-5-1-3-6(9-8)4-2-5/h1-4,7-8H |
InChIキー |
KCIZUAMTTBFYNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)
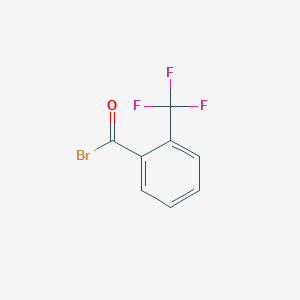


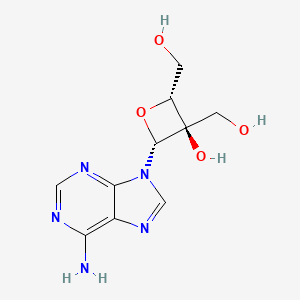
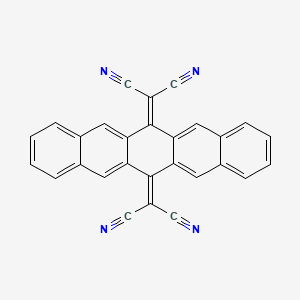
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)

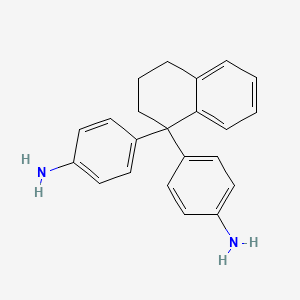
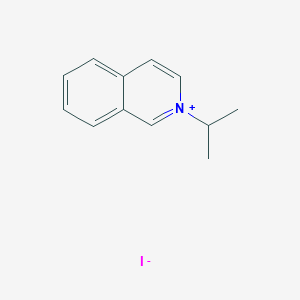
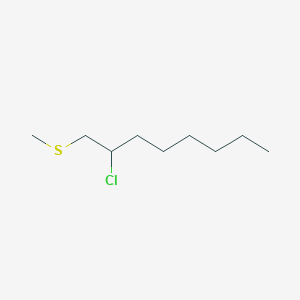
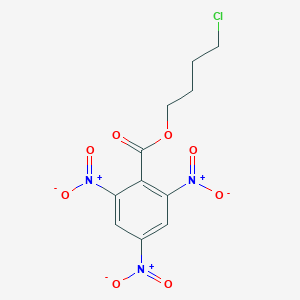
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
